molecular formula C12H13NO3 B1642834 Ethyl ((2-cyanobenzyl)oxy)acetate

Ethyl ((2-cyanobenzyl)oxy)acetate

Cat. No. B1642834
M. Wt: 219.24 g/mol
InChI Key: HOFJYEOHFINDPH-UHFFFAOYSA-N
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Patent
US07244725B2

Procedure details

A mixture of (2-cyano-benzyloxy)-acetic acid ethyl ester (J. Org. Chem. 1985, 50, 2128) (30 g, 136 mmol) and KOH (38 g, 680 mmol) in 1:1 EtOH/H2O (270 ml) was heated to 90° C. (oil bath) for 15 h. After cooling to room temperature the mixture was treated with conc. HCl until the pH=1 and extracted with CH2Cl2. The combined organic layers were dried concentrated in vacuo to yield an orange oil. The oil was dissolved in aq. Na2CO3, treated with activated carbon, filtered and the pH adjusted to 1 with conc. HCl. The resulting solid was collected by filtration and dried to yield 8.2 g of 2-[(carboxymethoxy)methyl]benzoic acid as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ 12.9 (bs, 1H), 7.87 (dd, J=7.77, 1.14 Hz, 1H), 7.66 (m, 1H), 7.59 (m, 1H), 7.39 (m, 1H), 4.90 (s, 2H), 4.15 (m, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]#N)C.[OH-:17].[K+].CCO.[OH2:22].Cl>C([O-])([O-])=O.[Na+].[Na+]>[C:4]([CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]([OH:22])=[O:17])([OH:3])=[O:16] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(COCC1=C(C=CC=C1)C#N)=O
Name
Quantity
38 g
Type
reactant
Smiles
[OH-].[K+]
Name
EtOH H2O
Quantity
270 mL
Type
reactant
Smiles
CCO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an orange oil
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)COCC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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